molecular formula C12H19NO5 B2703809 1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate CAS No. 2219369-29-4

1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate

Cat. No.: B2703809
CAS No.: 2219369-29-4
M. Wt: 257.286
InChI Key: XAXXGXIWADHYGD-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate is a versatile chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.29 g/mol . It is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and formyl groups. This compound is widely used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:

    tert-Butyl 3-formylpyrrolidine-1-carboxylate: This compound lacks the methyl group, resulting in different reactivity and applications.

    tert-Butyl 3-methylpyrrolidine-1-carboxylate:

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-formylpyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXXGXIWADHYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219369-29-4
Record name 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate
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